(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-11-17(24)6-8-20(14)26-10-9-22(28)15-5-7-21-19(13-15)23(29-27-21)16-3-2-4-18(25)12-16/h2-13,26H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRHLMVBSSHXIW-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, with CAS number 383147-96-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides an overview of its molecular characteristics, synthesis, and biological evaluations, including case studies and relevant research findings.
Molecular Characteristics
- Molecular Formula : C23H16ClFN2O2
- Molecular Weight : 406.84 g/mol
- Structure : The compound features a propenone backbone substituted with a chloroaniline and a benzisoxazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where the key steps include:
- Formation of the benzisoxazole core.
- Introduction of the 4-chloro-2-methylaniline group.
- Final coupling to form the propenone structure.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.75 | Induces apoptosis and cell cycle arrest |
| A549 (Lung) | 0.85 | Inhibits tubulin polymerization |
| HT29 (Colon) | 0.65 | Disrupts microtubule dynamics |
The IC50 values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.
The mechanism underlying the biological activity of this compound involves:
- Microtubule Disruption : Similar to other known anticancer agents, it binds to the colchicine site on β-tubulin, leading to cell cycle arrest predominantly in the G2/M phase.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
Case Studies
Several studies have evaluated the in vivo efficacy of this compound using animal models:
-
Chick Chorioallantoic Membrane (CAM) Assay :
- This assay demonstrated that the compound significantly inhibited angiogenesis and tumor growth when applied topically to developing chick embryos.
- Dosages as low as 100 µg showed measurable effects on tumor size reduction.
-
Xenograft Models :
- In xenograft models using MCF7 and A549 cells implanted in mice, treatment with this compound resulted in a substantial decrease in tumor volume compared to control groups.
- Histological analysis revealed increased necrosis within treated tumors, indicating effective tumor cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to related propenone derivatives (Table 1).
Table 1: Structural and Molecular Comparisons
Q & A
Q. How does the E-configuration of the propenone moiety influence biological activity compared to the Z-isomer?
- Methodology :
- Synthesize both isomers via photoirradiation (UV light, 365 nm) and separate via preparative HPLC.
- Compare activities in enzyme inhibition assays (e.g., COX-2 or CDK2).
- Key Insight : E-isomers typically show higher activity due to optimal spatial alignment of pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
